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Compound of Interest

Benzyl N-
Compound Name: o
ethoxycarbonyliminocarbamate

Cat. No.: B149097

Technical Guide to the Spectroscopic
Characterization of Benzyl Carbamate

Disclaimer: The spectroscopic data for the compound "Benzyl N-
ethoxycarbonyliminocarbamate" as named is not available in standard chemical databases.
The name itself is ambiguous and does not correspond to a common chemical structure. This
guide provides a comprehensive analysis of a closely related and structurally significant
compound: Benzyl Carbamate. The data presented here serves as a valuable reference for
understanding the spectroscopic properties of the benzyl carbamate functional group.

Introduction

Benzyl carbamate (CeHsCH20OC(O)NH3) is an organic compound that serves as a key
intermediate and protecting group in organic synthesis, particularly in peptide chemistry. An in-
depth understanding of its spectroscopic characteristics is essential for researchers, scientists,
and professionals in drug development for reaction monitoring, quality control, and structural
elucidation. This technical guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for benzyl carbamate, along with the experimental protocols
for their acquisition.

Spectroscopic Data
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The following sections summarize the key spectroscopic data for benzyl carbamate.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1. TH NMR Spectroscopic Data for Benzyl Carbamate

Chemical Shift ()

Multiplicity Integration Assignment

pPpm
7.56 -7.54 Doublet 2H Aromatic (ortho-H)

) Aromatic (meta- &
7.46 - 7.39 Multiplet 3H

para-H)

5.11 Singlet 2H -CHa-
491 Broad Singlet 2H -NH:z

Solvent: CDCIs, Reference: TMS (0.00 ppm)

Table 2: 3C NMR Spectroscopic Data for Benzyl Carbamate

Chemical Shift (8) ppm Assighment

155.9 C=0 (Carbamate)

138.9 Aromatic (Quaternary C)
128.6 Aromatic (CH)

127.5 Aromatic (CH)

127.3 Aromatic (CH)

67.4 -CHa-

Note: The availability of experimental 3C NMR data for the specific isomer Benzyl N-
(ethoxycarbonyl)carbamate is limited in the provided search results. The data for the parent
compound, Benzyl Carbamate, is more readily available and is presented here as a reference.
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IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Benzyl Carbamate

Wavenumber (cm~12) Intensity Assignment

3422-3332 Strong, Broad N-H Stretch (-NH2)[1]

1694 Strong C=0 Stretch (Carbamate)[1]
1610 Medium N-H Bend (-NH2)[1]

1346 Medium C-N Stretch[1]

1068 Medium C-O Stretch[1]

Sample Preparation: KBr pellet[1]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for Benzyl Carbamate

m/z Relative Intensity Assignment

151 Moderate [M]* (Molecular lon)
108 High [C7HeO]*

107 High [C7H-O]*

91 High [C7H7]* (Tropylium ion)
79 High [CeH7]*

77 Moderate [CeHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols
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The following are general protocols for obtaining the spectroscopic data presented above.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.

Sample Preparation: Approximately 5-10 mg of the solid benzyl carbamate is dissolved in
about 0.7 mL of deuterated chloroform (CDCls) containing tetramethylsilane (TMS) as an
internal standard. The solution is transferred to a 5 mm NMR tube.

Data Acquisition: *H and 13C NMR spectra are recorded at room temperature. For *H NMR,
standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
For 13C NMR, a proton-decoupled sequence is used to obtain singlets for all carbon atoms.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is employed.

Sample Preparation (KBr Pellet Method): A small amount of benzyl carbamate (1-2 mg) is
finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using
an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using
a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and
the spectrum is recorded, typically in the range of 4000-400 cm~1. A background spectrum of
a pure KBr pellet is also recorded and subtracted from the sample spectrum.[1]

Instrumentation: A mass spectrometer equipped with an Electron lonization (EIl) source is
used.

Sample Introduction: A small amount of the sample is introduced into the ion source, often
via a direct insertion probe or after separation by gas chromatography (GC-MS).

lonization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to
induce ionization and fragmentation.

Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer and detected. The mass spectrum is plotted as relative intensity versus
m/z.

Workflow Visualization
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The logical flow for the spectroscopic analysis of a chemical compound like benzyl carbamate
can be visualized as follows:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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and industry. Email: info@benchchem.com
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